molecular formula C14H12N2O4 B14456987 1,1'-(1,2-Dinitroethane-1,2-diyl)dibenzene CAS No. 67765-80-4

1,1'-(1,2-Dinitroethane-1,2-diyl)dibenzene

Cat. No.: B14456987
CAS No.: 67765-80-4
M. Wt: 272.26 g/mol
InChI Key: QRFGNIXDMFSDQA-UHFFFAOYSA-N
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Description

1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is an organic compound characterized by the presence of two nitro groups attached to an ethane backbone, which is further bonded to two benzene rings

Preparation Methods

The synthesis of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene typically involves the nitration of ethane derivatives followed by coupling with benzene rings. One common method involves the nitration of ethane to form 1,2-dinitroethane, which is then reacted with benzene under specific conditions to yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: The benzene rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and halogenating agents. Major products formed from these reactions include amines, halogenated derivatives, and various substituted benzene compounds.

Scientific Research Applications

1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a part of drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene can be compared with similar compounds such as:

    1,1’-(1,2-Dimethyl-1,2-ethanediyl)dibenzene: Lacks nitro groups, making it less reactive in redox reactions.

    1,1’-(1,2-Ethanediyl)dibenzene: Also lacks nitro groups and has different chemical properties.

    1,1’-(1,2-Dibromo-1,2-ethanediyl)dibenzene: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications. The uniqueness of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene lies in its nitro groups, which impart distinct chemical reactivity and potential biological activities.

This comprehensive overview highlights the significance of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene in various scientific and industrial contexts

Properties

CAS No.

67765-80-4

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

(1,2-dinitro-2-phenylethyl)benzene

InChI

InChI=1S/C14H12N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H

InChI Key

QRFGNIXDMFSDQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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